Physicochemical Profiling and Synthetic Utility of 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid in Drug Discovery
Physicochemical Profiling and Synthetic Utility of 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid in Drug Discovery
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of modern drug discovery, bicyclic scaffolds offer a privileged spatial arrangement that optimally balances lipophilicity with structural rigidity. 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No. 13193-24-3)[1], commonly referred to as 2-hydroxyindane-2-carboxylic acid, stands out as a highly versatile building block. The geminal substitution of a hydroxyl and a carboxylic acid group at the C2 position creates a dense node of hydrogen-bonding vectors, making it an ideal precursor for synthesizing complex pharmacophores, ranging from
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic material properties, providing a deep dive into the causality behind its physicochemical behavior, its mechanistic applications in medicinal chemistry, and field-proven, self-validating protocols for its derivatization.
Molecular Architecture and Physicochemical Profiling
The utility of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is fundamentally driven by its physicochemical properties. The indane core provides necessary hydrophobic bulk, while the C2 substitutions dictate the molecule's electrostatic surface area.
Table 1: Core Physicochemical Properties and Pharmacological Implications
| Property | Value | Causality / Implication in Drug Design |
| Molecular Weight | 178.18 g/mol [4] | Falls well within Lipinski’s Rule of 5. Ensures high ligand efficiency (LE) when incorporated into larger drug molecules. |
| Chemical Formula | C10H10O3[4] | Provides an optimal balance of aromatic lipophilicity and polar functional groups, facilitating both hydrophobic and electrostatic target interactions. |
| Melting Point | 180–182 °C[5] | The high melting point indicates a highly ordered crystal lattice driven by strong intermolecular hydrogen bonding between the C2 hydroxyl and carboxylate groups. |
| Predicted pKa (COOH) | ~3.8 | Exists primarily as an anion at physiological pH (7.4), which can form strong salt bridges with basic residues (e.g., Arginine, Lysine) in target protein binding pockets. |
| Predicted LogP | ~1.6 | Offers optimal amphiphilicity. It is lipophilic enough to cross lipid bilayers but retains sufficient aqueous solubility for formulation and systemic distribution. |
Mechanistic Applications in Medicinal Chemistry
Synthesis of -Adrenergic Receptor Antagonists
The indane-2-carboxylic acid scaffold is historically significant in the development of 2-(inden-2-yl)-imidazoline derivatives, which act as potent
Synthetic workflow for derivatizing the indane scaffold into alpha-2 antagonists.
Discovery of CFTR Potentiators
More recently, 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid has been utilized in structure-based drug discovery pipelines targeting the CFTR protein[3]. Through substructure searches of the ZINC database, indane analogs were identified and docked into the CFTR small molecule binding site using DOCK3.7[3]. The indane core stabilizes the TM 8 hinge of the CFTR protein, facilitating the channel's open state and acting as a potentiator for patients with cystic fibrosis[3].
Structure-based discovery pipeline for CFTR modulators using indane analogs.
Advanced Synthetic Methodologies: A Self-Validating Protocol
To utilize this compound effectively, researchers must navigate the steric hindrance and electronic density at the C2 position. Below is a field-proven, self-validating protocol for converting 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid into a functionalized imidazoline precursor[2].
Protocol: Synthesis of 2-(2-Methoxy-2,3-dihydro-1H-inden-2-yl)-4,5-dihydro-1H-imidazole
Step 1: Esterification of the Carboxylic Acid
-
Procedure: Suspend 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid in anhydrous methanol. Add a catalytic amount of concentrated
and reflux for 12 hours. -
Causality: The carboxylic acid must be protected as a methyl ester prior to O-alkylation. Without this step, subsequent treatment with a strong base would simply deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt that repels nucleophilic attack.
-
Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The highly polar starting material (
) will disappear, replaced by a higher-running spot ( ). IR spectroscopy will confirm success via the shift of the carbonyl stretch from ~1700 (acid) to ~1735 (ester).
Step 2: O-Methylation of the Tertiary Hydroxyl
-
Procedure: Dissolve the methyl ester intermediate in anhydrous Dimethylformamide (DMF)[2]. Cool to 0 °C and add Sodium Hydride (NaH) portion-wise[2]. Stir for 30 minutes, then add Iodomethane (MeI) dropwise[2].
-
Causality: NaH is required to irreversibly deprotonate the sterically hindered tertiary alcohol at C2. DMF is chosen as a polar aprotic solvent because it heavily solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic, drastically accelerating the
reaction with MeI. -
Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The successful formation of the methoxy ether is confirmed by a mass shift of +14 Da (addition of a methyl group minus one proton) relative to the ester intermediate.
Step 3: Amidation and Imidazoline Cyclization
-
Procedure: In a strictly inert atmosphere, dissolve ethylenediamine in toluene and cool to 0 °C. Carefully add Trimethylaluminum (
)[2]. Stir until methane evolution ceases. Add the methoxy-ester from Step 2 and heat to reflux for 4 hours. -
Causality: Esters are generally poor electrophiles for direct reaction with amines.
reacts with ethylenediamine to form a highly nucleophilic aluminum-amide complex. This complex readily attacks the ester carbonyl, facilitating both the initial amidation and the subsequent dehydrative cyclization to form the imidazoline ring[2]. -
Self-Validation Checkpoint: Validate the final structure using
NMR. The defining characteristic of success is the disappearance of the ester methoxy protons (~3.7 ppm) and the emergence of a sharp 4H singlet at ~3.6 ppm, corresponding to the symmetric methylene protons of the newly formed imidazoline ring.
References
- Title: 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid | 13193-24-3 Source: Sigma-Aldrich URL
- Title: 13193-24-3,2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid Source: Accela ChemBio URL
- Title: US4559356A - 2-(Inden-2-yl)
- Source: National Institutes of Health (NIH)
- Title: 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid Properties Source: Sigma-Aldrich URL
Sources
- 1. 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid | 13193-24-3 [sigmaaldrich.com]
- 2. US4559356A - 2-(Inden-2-yl)-imidazoline derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13193-24-3,2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid | 13193-24-3 [sigmaaldrich.com]
